1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

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1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS 890169-54-7) is a synthetic proline analogue that combines a pyrrolidine-2-carboxylic acid scaffold with a 3,5-dimethylisoxazole-4-sulfonyl substituent. This compound is catalogued as an amino acid derivative by multiple commercial screening-library suppliers.

Molecular Formula C10H14N2O5S
Molecular Weight 274.30 g/mol
Cat. No. B12404106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Molecular FormulaC10H14N2O5S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O
InChIInChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14)/t8-/m0/s1
InChIKeyWIHCNDLCRKFZTR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Overview of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline


1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS 890169-54-7) is a synthetic proline analogue that combines a pyrrolidine-2-carboxylic acid scaffold with a 3,5-dimethylisoxazole-4-sulfonyl substituent. This compound is catalogued as an amino acid derivative by multiple commercial screening-library suppliers . Its molecular formula is C10H14N2O5S (MW 274.29), and computed physicochemical properties include an XLogP3 of 0.4, a topological polar surface area of 109 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. The compound is supplied at purities of ≥95–98%, is stored as a solid at −20 °C, and is designated exclusively for laboratory research use .

Why Generic Proline Derivatives Cannot Substitute for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline


1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline differs fundamentally from simple proline analogues or other isoxazole-sulfonamide library compounds because it is defined by the precise union of a chiral pyrrolidine-2-carboxylic acid core and a 3,5-dimethylisoxazole-4-sulfonyl group tethered through a sulfonamide linkage [1]. The three‑dimensional arrangement and hydrogen‑bond donor/acceptor count (1 donor, 7 acceptors) are fixed by this connectivity . Replacing it with an identically catalogued “proline derivative” that carries a different substituent (e.g., a simple benzylsulfonyl group), a positional isomer such as the 3-carboxylic acid regioisomer, or an amino acid variant (e.g., piperidine instead of proline) alters the molecular topology and therefore any emerging structure–activity relationship. As no target‑specific biological data are currently available for this compound, the only verifiable differentiator between suppliers is the certified purity and physicochemical profile of the exact chemical entity, making uncontrolled substitution a risk for experimental reproducibility .

Quantitative Differentiation Evidence for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline


Certified Purity vs. Closest Des‑Carboxy Analog

Commercial suppliers report purity of ≥98% or guaranteed 95% HPLC for the title compound. In contrast, the des‑carboxy analogue 3,5‑dimethyl‑4‑(1‑pyrrolidinylsulfonyl)isoxazole (CAS 668471‑47‑4) is offered at a purity of 95% with a melting point of 167–168 °C, yet no analytical chromatogram is publicly provided . The higher certified purity specification and the availability of a stereochemically defined (2S)‑enantiomer lot provide a quantifiable quality advantage for screening campaigns requiring defined chiral inputs.

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Measured Solubility Enabling In‑Vitro Assay Design

The PubChem BioAssay panel reports an experimental solubility of >41.1 µg/mL at pH 7.4 for this compound [1]. This value exceeds the threshold commonly used to flag poorly soluble compounds in screening cascades (often set at 10–20 µg/mL). In the absence of potency data, favorable solubility is a decisive filter parameter because it reduces the likelihood of false negatives caused by precipitation in biochemical or cell‑based assays.

Solubility Screening Assay Development Bioavailability Prediction

Computed Drug‑Likeness Suggests Favorable Oral Bioavailability Window

The compound satisfies several commonly applied drug‑likeness rules: molecular weight 274.29 g/mol (<500), hydrogen‑bond donor count 1 (<5), hydrogen‑bond acceptor count 7 (<10), topological polar surface area 109 Ų (<140), XLogP3 0.4 (<5), and rotatable bond count 3 (<10) [1]. These values collectively place it within the favorable oral bioavailability window defined by Lipinski’s Rule of Five and Veber criteria. While the des‑carboxy isomer 3,5‑dimethyl‑4‑(1‑pyrrolidinylsulfonyl)isoxazole (MW 230.28, 3 H‑bond acceptors) is even smaller, it lacks the carboxylic acid pharmacophore that is essential for interactions with arginine‑rich binding pockets and for salt‑bridge formation with basic residues in target proteins [2].

Drug‑Likeness Profiling ADME Prediction Fragment‑Based Drug Design

Verified Application Scenarios for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Based on Available Evidence


Chemical Biology Probe and Screening Library Member

In phenotypic or target‑based high‑throughput screening, the use of a purity‑verified (>98%) and solubility‑characterized (>41 µg/mL at pH 7.4) compound minimizes the incidence of false positives arising from impurities or precipitation [1][2]. The defined (2S) stereochemistry and carboxylic acid pharmacophore further support downstream hit‑validation studies, such as analogue‑by‑catalogue exploration of structure–activity relationships.

Fragment‑ and Structure‑Based Lead Generation Scaffold

With a molecular weight of 274 Da, XLogP3 0.4, and a tPSA of 109 Ų, the compound resides within the Rule‑of‑Five space desirable for oral bioavailability [1]. The 3,5‑dimethylisoxazole‑4‑sulfonyl group is a recognized acetyl‑lysine bioisostere [2], while the pyrrolidine‑2‑carboxylic acid moiety provides a chiral template for crystallography‑guided optimization of ligands targeting bromodomains, carbonic anhydrases, or other sulfonamide‑responsive protein families.

Analytical and Process Chemistry Reference Standard

The compound has been fully characterized by ¹³C NMR, GC‑MS, and FT‑IR, with spectra deposited in PubChem and SpectraBase [1][3]. This spectral dataset, combined with a purity specification of ≥98% from dedicated fine‑chemical suppliers , makes it suitable as an external reference standard for LC‑MS method development, HPLC column qualification, or reaction‑monitoring controls in medicinal chemistry projects involving isoxazole‑sulfonamide linkages.

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